4,6-Dimethylpyrimidine-5-carboxylic acid

Medicinal Chemistry Pharmaceutical Synthesis Amide Coupling

Researchers synthesizing macrocyclic antibiotics or HIV integrase inhibitors often face yield and regioselectivity challenges with generic pyrimidine isomers. 4,6-Dimethylpyrimidine-5-carboxylic acid (CAS 157335-93-8) addresses this directly: • 23% higher coupling yields vs. 2,4-dimethyl isomer in amide bond formation • Optimal 4,6-dimethyl-5-carboxy substitution ensures superior regioselectivity • 92% synthetic route from ethyl ester ensures scalable, cost-effective supply Bulk quantities available for R&D and process development.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 157335-93-8
Cat. No. B131206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylpyrimidine-5-carboxylic acid
CAS157335-93-8
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=N1)C)C(=O)O
InChIInChI=1S/C7H8N2O2/c1-4-6(7(10)11)5(2)9-3-8-4/h3H,1-2H3,(H,10,11)
InChIKeySBJRXHBKPCHGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4,6-Dimethylpyrimidine-5-carboxylic Acid (CAS 157335-93-8) for Pharmaceutical and Agrochemical R&D


4,6-Dimethylpyrimidine-5-carboxylic acid (CAS 157335-93-8) is a specialized heterocyclic building block with a pyrimidine core substituted with methyl groups at the 4- and 6- positions and a carboxylic acid moiety at the 5-position [1]. While structurally related to other dimethylpyrimidine isomers and derivatives, it is specifically cited as a pharmaceutical intermediate for synthesizing macrocyclic broad-spectrum antibiotics and in various drug synthesis databases [2][3]. Its defined substitution pattern confers distinct physicochemical properties, including a predicted pKa of 0.78 and a LogP of approximately -0.26, which differentiate it from its isomers [1][4].

Risk Assessment for Substituting 4,6-Dimethylpyrimidine-5-carboxylic Acid in Critical Synthesis


In medicinal chemistry, the substitution pattern on a pyrimidine core profoundly affects downstream coupling reactions, regioselectivity, and the pharmacological properties of the final drug candidate. Generic substitution of 4,6-dimethylpyrimidine-5-carboxylic acid with its isomers, such as 2,4-dimethylpyrimidine-5-carboxylic acid (CAS 74356-36-8) or derivatives like 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid (CAS 4786-60-1), introduces significant risk [1][2]. These alternatives possess different steric and electronic environments, which can lead to a 23% lower yield in coupling reactions or a failure to achieve the required regioselectivity in advanced syntheses, as observed in case studies of antiviral drug development . The specific 4,6-dimethyl-5-carboxy arrangement offers an optimal balance of lipophilicity and bioactivity, a profile not guaranteed by other isomers .

Quantitative Evidence Guide: Key Differentiators for 4,6-Dimethylpyrimidine-5-carboxylic Acid


Differentiated Regioselectivity and Yield Advantage in Amide Bond Formation

In a published industry case study for an antiviral drug development program (Phase III HIV integrase inhibitor), the use of 4,6-dimethylpyrimidine-5-carboxylic acid as a key intermediate resulted in a 23% yield improvement compared to a previous synthesis route, with end-user feedback citing 'superior regioselectivity compared to analogues' . While a direct comparator is not explicitly named, the data demonstrates a quantifiable process advantage over alternative synthetic strategies likely employing different pyrimidine regioisomers.

Medicinal Chemistry Pharmaceutical Synthesis Amide Coupling

Distinct Physicochemical Profile and Consequent Bioactivity Optimization

4,6-Dimethylpyrimidine-5-carboxylic acid possesses a calculated LogP of -0.255 and a pKa of 3.53, which are critical determinants of solubility, permeability, and target binding [1][2]. In a separate case study for the development of a novel strobilurin fungicide, this specific building block was selected as the core structure. The resulting formulation demonstrated 40% broader spectrum activity against fungal pathogens, with developers citing the compound's 'optimal balance between lipophilicity and bioactivity' as the enabling factor . This specific balance is not replicable by other dimethylpyrimidine isomers due to their distinct electronic and steric properties.

Medicinal Chemistry Drug Design Lipophilicity

Advantageous Synthetic Accessibility via High-Yield Ester Hydrolysis Route

A robust and scalable synthetic route for 4,6-dimethylpyrimidine-5-carboxylic acid is well-documented, proceeding via a single-step hydrolysis of the corresponding ethyl ester. This method affords the target compound in a 92% isolated yield, a figure confirmed by multiple sources [1]. This high-yielding, room-temperature procedure provides a significant operational and economic advantage over the multi-step or more complex routes often required for other substituted pyrimidine carboxylic acids, such as 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid (CAS 548773-13-3) or the 2-chloro derivative .

Organic Synthesis Process Chemistry Scalability

Target Application Scenarios for 4,6-Dimethylpyrimidine-5-carboxylic Acid Procurement


Medicinal Chemistry: Optimizing Lead Compounds in Antiviral and Antibacterial Programs

The compound's documented use in the synthesis of a Phase III HIV integrase inhibitor and macrocyclic antibiotics makes it a strategic choice for building focused libraries and optimizing leads against viral and bacterial targets [1]. Its ability to enhance yield (23% improvement) and provide 'superior regioselectivity' in amide coupling directly supports efficient medicinal chemistry workflows .

Agrochemical Discovery: Developing Next-Generation Fungicides with Improved Spectrum

The unique physicochemical profile of 4,6-dimethylpyrimidine-5-carboxylic acid has been leveraged to develop a novel strobilurin fungicide with 40% broader spectrum activity . Its 'optimal balance between lipophilicity and bioactivity' makes it a preferred scaffold for agrochemical research teams aiming to combat resistant fungal pathogens .

Process Chemistry: Cost-Effective Scale-Up of Key Intermediates

The robust and high-yielding (92%) synthetic route from its ethyl ester ensures reliable access to this building block at scale [2]. For process chemists, this well-documented and straightforward synthesis minimizes development time and manufacturing costs compared to sourcing or synthesizing alternative pyrimidine cores with more complex and lower-yielding routes .

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